molecular formula C20H17FN4O2S B2828671 N'-[(4-fluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 900009-80-5

N'-[(4-fluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2828671
CAS No.: 900009-80-5
M. Wt: 396.44
InChI Key: DERQFSQRTVPHOC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a complex organic compound that features a unique combination of a fluorophenyl group, a phenyl group, and a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with the phenyl and fluorophenyl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits bioactivity against specific diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide include other thieno[3,4-c]pyrazole derivatives and compounds featuring fluorophenyl and phenyl groups. Examples include:

  • Thieno[3,4-c]pyrazole derivatives with different substituents on the pyrazole ring.
  • Compounds with similar aromatic ring structures but different functional groups.

Uniqueness

What sets N-[(4-fluorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide apart is its specific combination of functional groups and the potential for diverse reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-8-6-13(7-9-14)10-22-19(26)20(27)23-18-16-11-28-12-17(16)24-25(18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERQFSQRTVPHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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